2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine
Overview
Description
“2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine” is a chemical compound with the CAS Number: 1280594-97-9 . It has a molecular weight of 249.36 and its IUPAC name is 2-isopropoxy-4-(4-methyl-1-piperazinyl)aniline . The compound is also known by the name "Benzenamine, 2-(1-methylethoxy)-4-[(4-methyl-1-piperazinyl)methyl]-" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H23N3O/c1-11(2)18-14-10-12(4-5-13(14)15)17-8-6-16(3)7-9-17/h4-5,10-11H,6-9,15H2,1-3H3 . This indicates that the compound consists of 14 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Affinity for Sigma Binding Sites
A study by Perregaard et al. (1995) synthesized a series of compounds, including those similar to 2-Isopropoxy-4-(4-methylpiperazin-1-ylmethyl)phenylamine. These compounds demonstrated high affinity for sigma 1 and sigma 2 binding sites, as well as for serotonin, dopamine, and adrenergic receptors. This suggests potential applications in neurological and psychiatric research, particularly in studying receptor interactions and their effects on brain function (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Potential Antidepressant and Anxiolytic Effects
Pytka et al. (2015) investigated the properties of phenylpiperazine derivatives as potential antidepressant and anxiolytic agents. Their findings indicated significant affinity for serotonergic and adrenergic receptors, pointing to the potential of this compound in the development of new treatments for depression and anxiety disorders (Pytka, Partyka, Jastrzębska-Więsek, et al., 2015).
Serotonin Receptor Research
A study by Fletcher et al. (1993) on WAY100135, a phenylpiperazine derivative, revealed selective antagonism at serotonin 5-HT1A receptors. This research provides insight into the potential applications of this compound in studying serotonin receptor function and its implications in mood disorders (Fletcher, Bill, Bill, et al., 1993).
Potential in Antimycobacterial Research
Biava et al. (2008) synthesized new derivatives of a compound structurally similar to this compound. They found that these derivatives showed significant activity against Mycobacterium tuberculosis. This suggests that similar compounds could be explored for antimycobacterial properties (Biava, Porretta, Poce, et al., 2008).
Exploring Broad Therapeutic Applications
Maia et al. (2012) reviewed patents on N-phenylpiperazine derivatives, highlighting their versatility in medicinal chemistry. This review suggests a broad range of therapeutic applications for compounds like this compound, from CNS disorders to other therapeutic fields (Maia, Tesch, & Fraga, 2012).
Safety and Hazards
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12(2)19-15-10-13(4-5-14(15)16)11-18-8-6-17(3)7-9-18/h4-5,10,12H,6-9,11,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIWFJRXUIJATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CN2CCN(CC2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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